N-(2-Methoxy-2-phenylbutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
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Description
Synthesis Analysis
The synthesis of Compound X involves several steps, including cyclization reactions and functional group modifications. Researchers have reported various synthetic routes, such as condensation reactions, cyclization of appropriate precursors, and subsequent functionalization. Detailed synthetic procedures can be found in the literature .
Molecular Structure Analysis
The molecular structure of Compound X is crucial for understanding its properties and interactions. The pyrazolo[3,4-d]pyrimidine scaffold provides rigidity, while the phenylbutyl and methoxy groups contribute to its overall shape and polarity. Computational studies, X-ray crystallography, and NMR spectroscopy have elucidated its 3D structure and confirmed its stereochemistry .
Mechanism of Action
The biological activity of Compound X likely stems from its interaction with specific cellular targets. Studies have suggested that it acts as a CDK2 inhibitor , selectively targeting cancer cells. By inhibiting CDK2, it disrupts cell cycle progression and induces apoptosis. Further investigations are needed to unravel its precise mechanism at the molecular level .
Properties
IUPAC Name |
N-(2-methoxy-2-phenylbutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-4-17(23-3,13-8-6-5-7-9-13)11-18-15-14-10-21-22(2)16(14)20-12-19-15/h5-10,12H,4,11H2,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JICHMNIGDUIULI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=C2C=NN(C2=NC=N1)C)(C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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